Product packaging for JTV-803 free base(Cat. No.:CAS No. 247131-06-2)

JTV-803 free base

Cat. No.: B12730871
CAS No.: 247131-06-2
M. Wt: 409.5 g/mol
InChI Key: MISBTXJXWSXZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

JTV-803 free base is a potent, selective, and synthetic direct inhibitor of coagulation Factor Xa, designed for advanced anticoagulation and thrombosis research . This small molecule compound exhibits competitive inhibition of human Factor Xa with high potency, demonstrating a Ki value of 0.019 μM and an IC50 value of 0.081 μM . Its mechanism involves directly binding to the active site of Factor Xa, a key enzyme in the coagulation cascade, thereby effectively preventing thrombus formation in vivo . The anticoagulant effect of this compound presents a distinct profile in global laboratory assays, leading to a concentration-dependent prolongation of prothrombin time (PT) and activated partial thromboplastin time (aPTT) . This effect differs notably from that of heparins and traditional oral anticoagulants, underscoring the need for tailored monitoring strategies in research settings . Studies highlight its significant therapeutic potential, showing that JTV-803 is an effective oral anticoagulant for the prevention of thrombosis in animal models . Key Research Applications: • Investigation of novel anticoagulation therapies • Study of mechanisms in arterial and venous thrombosis • Pharmacological profiling of synthetic Factor Xa inhibitors • Research on standardized laboratory monitoring for new anticoagulants Physico-chemical Properties (as the free base): • Molecular Weight: 409.21 g/mol • Formula: C22H27N5O3 • XLogP: 2.55 • Hydrogen Bond Donors: 3 • Hydrogen Bond Acceptors: 7 • Rotatable Bonds: 6 • SMILES: NC(=N)N1CCc2c(C1)cc(cc2)OCC1(CCN(CC1)c1ccncc1)C(=O)O This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Please handle all compounds with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27N5O3 B12730871 JTV-803 free base CAS No. 247131-06-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

247131-06-2

Molecular Formula

C22H27N5O3

Molecular Weight

409.5 g/mol

IUPAC Name

4-[(2-carbamimidoyl-3,4-dihydro-1H-isoquinolin-7-yl)oxymethyl]-1-pyridin-4-ylpiperidine-4-carboxylic acid

InChI

InChI=1S/C22H27N5O3/c23-21(24)27-10-5-16-1-2-19(13-17(16)14-27)30-15-22(20(28)29)6-11-26(12-7-22)18-3-8-25-9-4-18/h1-4,8-9,13H,5-7,10-12,14-15H2,(H3,23,24)(H,28,29)

InChI Key

MISBTXJXWSXZBF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)OCC3(CCN(CC3)C4=CC=NC=C4)C(=O)O)C(=N)N

Origin of Product

United States

Molecular and Biochemical Characterization of Jtv 803 Free Base

Mechanism of Action as a Direct Factor Xa Inhibitor

JTV-803 acts as a direct inhibitor of Factor Xa, meaning it binds directly to the enzyme and blocks its activity without requiring a cofactor like antithrombin. Its mechanism is characterized by competitive inhibition, where it vies with the natural substrate of Factor Xa for access to the enzyme's active site.

Competitive Inhibition Kinetics and Quantitative Aspects (e.g., K_i, IC_50 values)

The inhibitory potency of JTV-803 has been quantified through kinetic studies. Research on the methanesulfonate (B1217627) salt of JTV-803, identified as 4-[(2-amidino-1,2,3,4-tetrahydroisoquinolin-7-yloxy)methyl]-1-(4-pyridinyl)piperidine-4-carboxylic acid monomethanesulfonate trihydrate, has demonstrated a competitive inhibitory effect on human Factor Xa. nih.gov This salt form exhibits a high affinity for Factor Xa, with a reported inhibition constant (K_i) of 0.019 µM. nih.gov The half-maximal inhibitory concentration (IC_50) for its inhibition of human Factor Xa has been determined to be 0.081 µM. nih.gov While these values are for the methanesulfonate salt, they suggest a comparable high potency for the free base due to their structural similarity.

ParameterValue (for JTV-803 methanesulfonate)Enzyme
K_i 0.019 µMHuman Factor Xa
IC_50 0.081 µMHuman Factor Xa

Selectivity Profile Against Other Serine Proteases

A key characteristic of an effective anticoagulant is its selectivity for the target enzyme, thereby minimizing off-target effects. JTV-803 has been shown to be highly selective for Factor Xa.

Comparative Inhibition of Thrombin, Plasmin, and Trypsin

Studies have demonstrated that JTV-803 is approximately 100 times more selective in its inhibition of human Factor Xa compared to its activity against other related serine proteases, namely thrombin, plasmin, and trypsin. nih.gov This high degree of selectivity is crucial as the inhibition of these other proteases could lead to undesirable side effects related to fibrinolysis and digestion. The potent and selective inhibitory activity of JTV-803 against Factor Xa has been noted in research concerning novel tetrahydroisoquinoline derivatives. researchgate.net

Structural Insights into Factor Xa Binding

The specificity and high affinity of JTV-803 for Factor Xa are rooted in its distinct molecular structure and how it interacts with the active site of the enzyme.

Role of the Cyclic Guanidine (B92328) Moiety in Factor Xa Specificity

JTV-803 is classified as a cyclic guanidine derivative. nih.gov The amidino group, which is a key feature of the cyclic guanidine moiety, is understood to play a pivotal role in the molecule's binding to the S1 specificity pocket of Factor Xa. This interaction is a common feature among many direct Factor Xa inhibitors and contributes significantly to their potency and selectivity.

Examination of Factor Xa-JTV-803 Free Base Crystal Structure

As of the current literature, a publicly available crystal structure of the JTV-803 free base in complex with Factor Xa has not been reported. The detailed, atom-level interactions of JTV-803 within the active site of Factor Xa would be best elucidated through such a crystal structure. In its absence, the understanding of its binding mode is based on kinetic data and molecular modeling studies, which strongly suggest the interaction of the cyclic guanidine moiety with the S1 pocket of Factor Xa.

Preclinical Pharmacodynamics and Efficacy of Jtv 803 Free Base

In Vitro and Ex Vivo Anticoagulant Activity

The initial characterization of JTV-803's anticoagulant properties involved in vitro and ex vivo assessments to determine its direct effects on the coagulation cascade.

JTV-803 demonstrates a direct anticoagulant effect by prolonging key plasma clotting times in a dose-dependent manner. nih.gov In vitro studies utilizing human plasma have shown that derivatives of JTV-803 significantly extend both the activated partial thromboplastin (B12709170) time (aPTT), which assesses the intrinsic and common coagulation pathways, and the prothrombin time (PT), which evaluates the extrinsic and common pathways. nih.govvulcanchem.com

Specifically, at a concentration of 1.0 µM, the methanesulfonate (B1217627) salt of JTV-803 was found to increase the aPTT by 2.5-fold and the PT by 1.8-fold from baseline in human plasma. vulcanchem.com This indicates a direct inhibitory action on a component common to both pathways, consistent with its mechanism as a Factor Xa inhibitor.

Table 1: Effect of JTV-803 Derivative on Plasma Clotting Times in Human Plasma

ParameterConcentration (µM)Fold Increase from Baseline
Activated Partial Thromboplastin Time (aPTT)1.02.5
Prothrombin Time (PT)1.01.8

Data derived from studies on the methanesulfonate salt of JTV-803. vulcanchem.com

JTV-803 is a direct, competitive inhibitor of human Factor Xa, with a reported inhibitory constant (K(i)) value of 0.019 µM for its methanesulfonate salt form. nih.gov The compound exhibits a high degree of selectivity, proving to be approximately 100 times more selective for human Factor Xa than for other key serine proteases in the coagulation and fibrinolytic systems, such as thrombin, plasmin, and trypsin. nih.gov

The inhibitory potency of JTV-803 against Factor Xa has been evaluated across various animal species. nih.gov For human Factor Xa, the compound demonstrates a half-maximal inhibitory concentration (IC₅₀) of 0.081 µM. nih.govmedchemexpress.commedchemexpress.com Studies have also been conducted to assess its inhibitory effects on Factor Xa from rats, dogs, and cynomolgus monkeys, confirming its activity across different species relevant to preclinical modeling. nih.gov

Table 2: Inhibitory Potency and Selectivity of JTV-803 Against Human Serine Proteases

EnzymePotency (IC₅₀/K(i))Selectivity vs. Factor Xa
Factor Xa K(i): 0.019 µM nih.govIC₅₀: 0.081 µM nih.gov-
Thrombin-~100-fold less potent
Plasmin-~100-fold less potent
Trypsin-~100-fold less potent

Data derived from studies on the methanesulfonate salt of JTV-803. nih.gov

Effects on Plasma Clotting Times (e.g., Activated Partial Thromboplastin Time, Prothrombin Time)

Efficacy in Animal Models of Thrombotic Disorders

The therapeutic potential of JTV-803 has been investigated in established animal models of thrombotic conditions, particularly disseminated intravascular coagulation (DIC). imrpress.com

Research has demonstrated that JTV-803 is effective in rat models of DIC induced by two different pathological triggers: tissue factor and lipopolysaccharide. nih.govjst.go.jp

In a rat model where DIC was induced by a continuous four-hour infusion of tissue factor (thromboplastin), JTV-803 demonstrated a dose-dependent beneficial effect. nih.govresearchgate.net The efficacy of higher doses of JTV-803 was found to be nearly equivalent to that of low molecular weight heparin (LMWH). nih.gov A notable finding from this model was that treatment with JTV-803 resulted in a more prominent preservation of plasma antithrombin III (ATIII) activity compared to treatment with LMWH. nih.govresearchgate.net In this specific model of tissue factor-induced DIC, no fatalities were observed in any of the groups, including the untreated control group. nih.gov

Table 3: Efficacy of JTV-803 in Tissue Factor-Induced DIC Model in Rats

Treatment GroupEfficacyEffect on ATIII Activity
JTV-803 Dose-dependently effectiveBetter preservation than LMWH
LMWH EffectiveLess preservation than JTV-803

Summary of findings from Asakura et al., 2002. nih.gov

JTV-803 was also evaluated in a more severe DIC model induced by a four-hour infusion of lipopolysaccharide (LPS). nih.gov Similar to the tissue factor model, JTV-803 was effective in a dose-dependent manner, with higher doses showing an anti-DIC effect comparable to that of LMWH. nih.govresearcher.life

Crucially, this model was associated with significant mortality. nih.gov While the untreated control group experienced a mortality rate of 31.8%, treatment with JTV-803 completely prevented death, resulting in a 0% mortality rate. nih.govresearchgate.net In contrast, the mortality rate in the LMWH-treated group was 37.5%, which was not an improvement over the control group. nih.govresearchgate.net These findings underscore the potential of JTV-803 in improving prognosis in severe DIC, possibly through its ATIII-sparing mechanism. nih.govresearchgate.net

Table 4: Efficacy and Mortality in Lipopolysaccharide-Induced DIC Model in Rats

Treatment GroupAnti-DIC EffectMortality Rate
Control (no treatment)-31.8%
JTV-803 Dose-dependently effective0%
LMWHEffective37.5%

Summary of findings from Asakura et al., 2002. nih.govresearchgate.net

Models of Disseminated Intravascular Coagulation (DIC)

Modulation of Antithrombin III Activity in DIC Models

In preclinical studies using rat models of disseminated intravascular coagulation (DIC), JTV-803 demonstrated a notable effect on preserving plasma antithrombin III (ATIII) activity. nih.gov DIC was induced in male Wistar rats through two different mechanisms: infusion of tissue factor (TF) or lipopolysaccharide (LPS). nih.gov The efficacy of JTV-803 was compared with that of low molecular weight heparin (LMWH). nih.gov

In both the TF-induced and LPS-induced DIC models, treatment with JTV-803 resulted in a more prominent preservation of plasma ATIII activity compared to treatment with LMWH. nih.gov This finding is significant because, unlike heparin, JTV-803's anticoagulant action is not dependent on ATIII. nih.gov By directly inhibiting Factor Xa, JTV-803 appears to reduce the consumption of ATIII that typically occurs during the massive activation of the coagulation cascade in DIC. nih.gov

The preservation of ATIII is considered a beneficial effect in the management of DIC. In the LPS-induced DIC model, which is often associated with a higher mortality rate, none of the rats treated with JTV-803 died. nih.gov In contrast, the mortality rate in the LMWH-treated group was 37.5%, and in the untreated group, it was 31.8%. nih.gov These findings suggest that the ability of JTV-803 to maintain ATIII levels may contribute to an improved prognosis in severe DIC. nih.gov

DIC ModelTreatment GroupOutcome on Plasma ATIII Activity
Tissue Factor (TF)-inducedJTV-803More prominent preservation compared to LMWH
Lipopolysaccharide (LPS)-inducedJTV-803More prominent preservation compared to LMWH

Anticoagulant Performance in Specialized Models (e.g., Hemodialysis)

The utility of JTV-803 as an anticoagulant has also been evaluated in specialized models, such as hemodialysis, where maintaining the patency of the extracorporeal circuit is crucial.

In a pig model of hemodialysis with ligated renal arteries, JTV-803 demonstrated a dose-dependent anticoagulant effect, leading to a prolongation of the dialysis time. nih.gov The anticoagulant efficacy was comparable to that of heparin at certain doses. nih.govresearchgate.net For instance, the prolongation of dialysis time in the group receiving JTV-803 was similar to the group treated with heparin. nih.govresearchgate.net

During the hemodialysis procedure, the plasma concentration of JTV-803 was maintained at a level that provided effective anticoagulation, with prothrombin time being 1.5-fold or less than the pretreatment value. nih.govresearchgate.net These results indicate that JTV-803 can effectively prevent thrombus formation within the dialysis circuit. nih.gov

Animal ModelTreatmentKey Finding
PigJTV-803Prolonged dialysis time, comparable to heparin. nih.govresearchgate.net
PigJTV-803Plasma concentrations sufficient for anticoagulation. nih.govresearchgate.net

A key aspect of an anticoagulant used in hemodialysis is its clearance from the circulation. Studies in a pig hemodialysis model revealed that JTV-803 is effectively removed by the dialyzer. nih.gov The clearance rate of JTV-803 by the dialyzer was found to be between 53.4% and 81.8%. nih.govresearchgate.net

Following the completion of the dialysis session, the plasma concentrations of JTV-803 decreased rapidly. nih.govresearchgate.net This rapid clearance is a desirable characteristic for an anticoagulant in the hemodialysis setting, as it reduces the risk of post-dialysis bleeding complications. nih.gov The efficient removal of JTV-803 by the dialyzer, coupled with its rapid post-dialysis decline in plasma levels, suggests a favorable safety profile in this clinical context. nih.gov

ParameterFindingImplication
Dialyzer Clearance Rate53.4% - 81.8% nih.govresearchgate.netEfficient removal of the drug during dialysis.
Post-dialysis Plasma ConcentrationDecreased rapidly nih.govresearchgate.netLowered risk of post-procedural bleeding. nih.gov

Medicinal Chemistry and Structure Activity Relationship Sar of Jtv 803 Free Base

Design Principles for Factor Xa Inhibitors

The design of direct oral FXa inhibitors is a cornerstone of modern antithrombotic therapy development. nih.gov The primary strategy involves creating small molecules that can bind with high affinity and selectivity to the active site of the FXa enzyme, thereby blocking its function in converting prothrombin to thrombin and halting the coagulation cascade. researchgate.net

A key feature of the FXa active site is its L-shaped binding domain, which includes two critical pockets: the S1 and S4 pockets. nih.govremedypublications.com

The S1 Pocket: This is a deep, narrow, and largely hydrophobic cleft that contains a negatively charged aspartate residue (Asp189) at its base. remedypublications.comportico.org This feature makes it ideal for binding positively charged or strongly polar moieties of an inhibitor, such as an amidine or guanidine (B92328) group, through strong ionic and hydrogen-bonding interactions. nih.govportico.org

The S4 Pocket: This is a broader, more hydrophobic pocket lined with aromatic amino acid residues like Tyr99, Phe174, and Trp215. remedypublications.com It accommodates hydrophobic, often aromatic, parts of the inhibitor molecule, contributing significantly to binding affinity and selectivity. researchgate.netremedypublications.com

A common design paradigm for FXa inhibitors is to synthesize molecules with distinct functional groups capable of occupying both the S1 and S4 pockets simultaneously, connected by a suitable linker. researchgate.netremedypublications.com

Application of Structure-Based Drug Design in JTV-803 Free Base Discovery

While specific publications detailing the step-by-step structure-based drug design (SBDD) process for JTV-803 are not extensively available, its structure strongly suggests that SBDD principles were applied. The discovery of novel tetrahydroisoquinoline derivatives, including JTV-803, was the result of a targeted design and synthesis program. nih.govacs.org

The structure of JTV-803 aligns perfectly with the S1/S4 binding model:

The 2-amidino-tetrahydroisoquinoline portion, which contains a basic cyclic guanidine, is designed to fit into the S1 pocket, forming a strong interaction with Asp189.

The 1-(4-pyridinyl)piperidine moiety serves as the linker and the P4 group, with the pyridinyl ring positioned to interact with the hydrophobic S4 pocket.

This rational approach, targeting specific interactions within the enzyme's active site based on its known three-dimensional structure, is the hallmark of SBDD. This method allows for the optimization of potency and, crucially, selectivity over other related serine proteases like thrombin, trypsin, and plasmin, which is a key characteristic of JTV-803. nih.gov

Chemical Scaffold of this compound and its Derivatives (e.g., Cyclic Guanidine)

The chemical name for JTV-803 is 4-[(2-amidino-1,2,3,4-tetrahydroisoquinolin-7-yloxy)methyl]-1-(4-pyridinyl)piperidine-4-carboxylic acid. nih.gov Its core is a 2,7-disubstituted tetrahydroisoquinoline scaffold. nih.gov This framework is comprised of several key components that contribute to its function as a potent and selective FXa inhibitor.

The central scaffold can be deconstructed into three main parts:

Structural ComponentDescriptionPutative Role in FXa Inhibition
2-Amidino-tetrahydroisoquinoline This is the P1 group and contains a cyclic guanidine functionality. The amidino group is highly basic.Designed to bind to the S1 specificity pocket of Factor Xa, forming a key salt bridge interaction with the carboxylate of Asp189.
Piperidine-4-carboxylic acid methyl ether This central fragment acts as a rigid linker connecting the P1 and P4 groups.Orients the P1 and P4 moieties in the correct L-shaped conformation for optimal binding within the FXa active site. nih.gov
1-(4-pyridinyl) group This aromatic heterocycle serves as the P4 group.Occupies the hydrophobic S4 binding pocket, engaging in favorable interactions with aromatic residues like Tyr99, Phe174, and Trp215. remedypublications.com

JTV-803 is specifically described as a cyclic guanidine derivative. nih.gov This structural element is critical for its high-affinity binding to the S1 pocket. The constrained nature of the cyclic system can help to reduce the conformational flexibility of the molecule, leading to a lower entropic penalty upon binding and thus higher potency.

The inhibitory profile of JTV-803 demonstrates its high potency and selectivity for human Factor Xa.

Target EnzymeInhibition MetricValue (µM)Selectivity vs. FXa
Human Factor Xa K_i 0.019 -
Human Factor Xa IC_50_ 0.081 -
Human ThrombinK_i_>100>5260-fold
Human PlasminK_i_>100>5260-fold
Human TrypsinK_i_>100>5260-fold
Data sourced from a 2001 study in the European Journal of Pharmacology. nih.gov

Bioisosteric Replacements in Factor Xa Inhibitor Design Related to this compound

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound to improve its pharmacodynamic or pharmacokinetic properties while retaining its desired biological activity. mdpi.com This involves substituting one atom or functional group with another that has similar physical or chemical properties.

In the context of JTV-803 and related Factor Xa inhibitors, the most prominent feature for bioisosteric modification is the highly basic guanidine or amidine group in the P1 position. mdpi.com While essential for potent binding to the S1 pocket, these basic groups are typically protonated at physiological pH. mdpi.comsci-hub.se This positive charge can lead to poor membrane permeability and, consequently, low oral bioavailability. mdpi.comuni-regensburg.de

Medicinal chemists have explored several bioisosteric replacements for amidine and guanidine groups to mitigate these issues:

Non-basic replacements: In some inhibitor series, the basic amidine group has been replaced with neutral, non-basic moieties to enhance oral bioavailability. researchgate.net This often results in a loss of potency, which must then be regained by optimizing interactions at other sites, such as the S4 pocket. researchgate.net

Acylguanidines: The replacement of a hydrogen atom on the guanidine with an electron-withdrawing acyl group can reduce basicity by several orders of magnitude, leading to improved pharmacokinetic properties while maintaining the necessary hydrogen bonding network for target engagement. uni-regensburg.deresearchgate.net

Heterocyclic mimics: Various nitrogen-containing heterocycles can act as bioisosteres for the guanidine functionality. For instance, 2-aminopyridine (B139424) and its cyclic analogs have been shown to function as effective guanidine mimics in some enzyme inhibitors. sci-hub.se

Squaramides: Recently, squaramides have emerged as effective bioisosteric replacements for guanidines and ureas, as they can mimic the hydrogen-bonding capabilities of these groups. nih.gov

While specific published examples of bioisosteric modifications to the JTV-803 scaffold itself are scarce, these general strategies are directly applicable to its design. Modifying the 2-amidino-tetrahydroisoquinoline core through bioisosteric replacement would be a logical next step in optimizing the compound's drug-like properties.

Comparative Preclinical Investigations and Future Research Directions

Comparative Analysis with Established Anticoagulants in Preclinical Settings (e.g., Low Molecular Weight Heparin)

Preclinical research has critically evaluated the anticoagulant potential of JTV-803, a synthetic inhibitor of activated factor X (FXa), by comparing it against established therapies like low molecular weight heparin (LMWH). nih.gov These studies provide essential insights into its efficacy and mechanism of action in various thrombosis-related models.

A significant comparative study was conducted in rat models of disseminated intravascular coagulation (DIC), a severe condition of widespread blood clotting. nih.gov DIC was induced by either tissue factor (TF) or lipopolysaccharides (LPS) to simulate different pathological pathways. In these models, the performance of JTV-803 was directly compared to LMWH. nih.gov The results indicated that JTV-803 was effective against DIC in a dose-dependent manner in both TF- and LPS-induced models. nih.gov At higher doses, the anti-DIC effect of JTV-803 was found to be nearly equivalent to that of LMWH. nih.gov A notable difference was observed in the preservation of plasma Antithrombin III (ATIII) activity, which was more prominent in the groups treated with JTV-803. nih.gov This is significant because JTV-803 is an ATIII-independent inhibitor. nih.gov Furthermore, in the LPS-induced DIC model, which had a high mortality rate in untreated animals, JTV-803 treatment resulted in zero fatalities, whereas LMWH treatment was associated with a high mortality rate of 37.5%. nih.gov

Another preclinical investigation was performed in a pig hemodialysis model, where the anticoagulant effects of JTV-803 were compared with standard heparin. nih.gov In this model, JTV-803 demonstrated a clear anticoagulant effect, successfully prolonging the dialysis time. nih.gov The efficacy of a specific JTV-803 administration regimen was comparable to that of a standard heparin regimen in prolonging dialysis time. nih.gov An important finding from this study was that JTV-803 could be effectively removed from the blood by the dialyzer, with a clearance rate between 53.4% and 81.8%. nih.gov This suggests a potential for reduced bleeding risk after dialysis sessions end, as the plasma concentration of the drug decreases rapidly. nih.gov

In assays using purified coagulation factors to measure thrombin generation, JTV-803 demonstrated significant suppression, which was found to be greater than that of argatroban. imrpress.comniph.go.jp JTV-803 has also been shown to be effective in inhibiting thrombus formation in arteriovenous (AV) shunt models. imrpress.com

These comparative studies underscore the distinct pharmacological profile of JTV-803. While LMWHs are semi-selective, indirect inhibitors of FXa that depend on ATIII, JTV-803 acts as a direct and specific inhibitor, which may account for the observed differences in ATIII preservation and outcomes in certain disease models. nih.govimrpress.com

Table 1: Comparative Efficacy of JTV-803 vs. Low Molecular Weight Heparin (LMWH) in a Rat DIC Model

ParameterJTV-803 Treatment GroupLMWH Treatment GroupReference
Efficacy in DICDose-dependently effective; at higher doses, effect was almost equivalent to LMWH.Effective against DIC. nih.gov
Plasma ATIII ActivityMore prominent preservation compared to LMWH group.Less preservation compared to JTV-803 group. nih.gov
Mortality Rate (LPS-induced DIC)0%37.5% nih.gov

Exploration of JTV-803 Free Base in Additional Preclinical Disease Models

The investigation of JTV-803 has extended beyond standard thrombosis models to more complex and specific disease states. These studies aim to understand its therapeutic potential across a broader range of pathologies where coagulation plays a key role.

One of the primary areas of exploration has been in models of disseminated intravascular coagulation (DIC). nih.govresearchgate.net As detailed previously, JTV-803 was tested in rat models where DIC was induced by either tissue factor (TF) or lipopolysaccharide (LPS), representing sepsis-like conditions. nih.gov The compound proved effective in preventing the coagulation abnormalities associated with DIC in both models, highlighting its potential utility in treating this complex syndrome. nih.gov

JTV-803 has also been evaluated in a pig model of hemodialysis to assess its suitability as an anticoagulant for extracorporeal circuits. nih.gov Ligation of the renal arteries in the animals simulated conditions requiring renal replacement therapy. nih.gov The study confirmed that JTV-803 could effectively prevent thrombosis within the dialysis circuit, demonstrating its potential application in clinical hemodialysis to maintain circuit patency. nih.gov

Furthermore, there is emerging interest in the role of Factor Xa inhibitors in conditions not primarily defined by thrombosis. Research has suggested a potential link between the coagulation cascade and metabolic diseases. JTV-803 has been mentioned in the context of regulating glycemia and has been associated with a mouse model of diabetes, pointing towards a novel area of preclinical investigation for this compound. google.com

Methodological Advancements in Anticoagulant Research Applicable to this compound

One significant area of advancement is in the analytical techniques for characterizing complex drug substances. For instance, high-performance size exclusion chromatography coupled with multi-angle laser light scattering and a refractive index detector (HPSEC-MALLS-RID) has been established as a powerful method for determining the absolute molecular weight and molecular weight distribution of novel polysaccharide-based anticoagulants without reliance on reference standards. mdpi.com Such techniques could be adapted to ensure the quality and consistency of synthetic anticoagulants like JTV-803. Bioactivity assays, such as the parallel line assay (PLA) method, are also critical for ensuring the consistent biological activity of new anticoagulant batches. mdpi.com

In the realm of drug design and evaluation, innovative approaches are being developed to create safer anticoagulants. A recent breakthrough is the development of a supramolecular anticoagulant with on-demand reversibility. healthhq.world This novel agent combines two drug fragments that target thrombin at different sites, and its effect can be rapidly reversed by a specific peptide nucleic acid (PNA) antidote. healthhq.world The preclinical evaluation of this agent involved both in vitro plasma clotting assays and in vivo mouse models to confirm efficacy and reversibility. healthhq.world This concept of a rapidly reversible agent represents a major step forward and could be a future research direction for direct FXa inhibitors like JTV-803.

Finally, advancements in laboratory measurement techniques are crucial for the development of new anticoagulants. While direct oral anticoagulants (DOACs) were designed to be used without routine monitoring, specific quantitative assays are necessary during development and in certain clinical situations. allenpress.com For direct factor Xa inhibitors, chromogenic anti-factor Xa assays are recommended for quantitative assessment, offering a more sensitive and specific measurement than traditional clotting time tests like the prothrombin time (PT). allenpress.com The application of these refined and validated assays is essential for a precise understanding of the pharmacokinetics and pharmacodynamics of JTV-803.

Q & A

Q. What is the biochemical mechanism of JTV-803 free base as a Factor Xa inhibitor, and how do its inhibitory constants (Ki) compare to other anticoagulants?

this compound competitively inhibits human Factor Xa (FXa) with a reported Ki of 19 nM, demonstrating higher specificity compared to argatroban (36% thrombin generation suppression at 0.18 µM vs. argatroban’s 36% under similar conditions) . Methodologically, researchers should use chromogenic assays with purified coagulation factors to validate these values, ensuring consistency in buffer conditions (e.g., pH, ion strength) and substrate concentrations. Cross-referencing with structural analogs (e.g., rivaroxaban) via molecular docking studies can further contextualize its selectivity .

Q. Which in vitro and in vivo models are validated for assessing JTV-803’s efficacy in thrombosis studies?

Validated models include:

  • In vitro : Chromogenic assays measuring thrombin generation suppression (e.g., 75.7% inhibition at 0.18 µM) .
  • In vivo : Arteriovenous (AV) shunt models for thrombus formation and lipopolysaccharide-induced disseminated intravascular coagulation (DIC) in rats . Researchers must standardize parameters such as blood flow rates (AV shunt) and endotoxin doses (DIC models) to ensure reproducibility. Control groups should include vehicle and reference anticoagulants (e.g., argatroban) .

Q. How do researchers determine the therapeutic dosage range for JTV-803 in preclinical studies?

The effective dosage range (0.1–0.5 µM) is derived from dose-response curves in thrombin generation assays and in vivo efficacy endpoints (e.g., thrombus weight reduction in AV shunt models). Researchers should employ nonlinear regression analysis to calculate EC50 values and validate results across ≥3 independent replicates to account for biological variability .

Advanced Research Questions

Q. How can contradictions in JTV-803’s efficacy data across different thrombosis models be resolved?

Discrepancies may arise from model-specific variables (e.g., shear stress in AV shunts vs. systemic inflammation in DIC). To resolve these:

  • Conduct meta-analysis of datasets, adjusting for confounding factors (e.g., animal strain, dosing schedules) .
  • Use mechanistic modeling to isolate FXa inhibition’s contribution vs. off-target effects. For example, compare JTV-803’s performance in factor-deficient plasma to identify pathway-specific interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.